5-(3-Chlorophenyl)oxazole-4-carboxylic acid
Overview
Description
5-(3-Chlorophenyl)oxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 . It has a molecular weight of 223.62 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a 5-membered oxazole ring attached to a phenyl ring at the 3-position and a carboxylic acid group at the 4-position . The average mass is 223.613 Da and the monoisotopic mass is 223.003616 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.62 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Macrolide Production
5-(3-Chlorophenyl)oxazole-4-carboxylic acid, as part of the oxazole family, has been explored for its potential in synthesizing various chemical compounds. Wasserman et al. (1981) discussed how oxazoles can be used as activated carboxylic acids for the synthesis of macrolides, including recifeiolide and curvularin, which are significant in pharmaceutical research (Wasserman et al., 1981).
Antithrombotic Agents
In the field of antithrombotic agents, Babu et al. (2016) synthesized derivatives of carboxylic acid, including this compound, showing good in vivo activity. These findings illustrate the compound's potential in developing antithrombotic treatments (Babu et al., 2016).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized oxazole derivatives, incorporating them into compounds for anticancer and antimicrobial applications. This research showcases the versatility of oxazole derivatives in developing treatments for various diseases, including cancer (Katariya et al., 2021).
Transthyretin Amyloidogenesis Inhibitors
Razavi et al. (2005) synthesized oxazoles with a C(4) carboxyl group, including compounds similar to this compound, to evaluate their effectiveness as transthyretin (TTR) amyloid fibril inhibitors. This research has implications for treating amyloid-related diseases (Razavi et al., 2005).
Blood Platelet Aggregation Inhibition
Oxaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates to evaluate their inhibitory activity on blood platelet aggregation. This study suggests potential therapeutic applications in conditions where platelet aggregation is a concern (Oxaki et al., 1983).
Antibacterial Activity
Several studies, such as those by Anusevičius et al. (2014) and Mehta (2016), have explored oxazole derivatives for their antibacterial properties, indicating the compound's potential in developing new antibacterial agents (Anusevičius et al., 2014); (Mehta, 2016).
Antimicrobial Agents
Research by an unidentified author in 2020 on the design and synthesis of new derivatives of pyrrole, including chloro, amide, and 1,3-oxazole fragments, highlights the application of oxazole derivatives in creating antimicrobial agents. This suggests its potential in combating resistant microbial strains (Anonymous, 2020).
Corrosion Inhibition
Studies like those by Bentiss et al. (2007) and Lagrenée et al. (2002) have explored the use of triazole derivatives, related to oxazole compounds, in corrosion inhibition of metals. This application is crucial in industrial processes and material preservation (Bentiss et al., 2007); (Lagrenée et al., 2002).
Mechanism of Action
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid’s action are currently unknown. Understanding these effects requires further experimental studies .
properties
IUPAC Name |
5-(3-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZDXZWJFQEEFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372338 | |
Record name | 5-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
255876-54-1 | |
Record name | 5-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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